BenchChemオンラインストアへようこそ!

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

Inflammatory caspase Caspase-4 Triaminopyrimidine

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine is a C2-symmetric triaminopyrimidine in which a central pyrimidine ring is substituted at positions 2 and 6 with pyrrolidine groups and at position 4 with an unsubstituted piperazine. With a free secondary amine on the piperazine ring, this compound is the universal starting scaffold for two therapeutically distinct series: (i) non‑competitive, pan‑selective inhibitors of inflammatory caspases‑1, ‑4 and ‑5 and (ii) 21‑aminosteroid “lazaroid” antioxidants that inhibit iron‑dependent lipid peroxidation.

Molecular Formula C16H26N6
Molecular Weight 302.42 g/mol
CAS No. 111641-17-9
Cat. No. B039311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
CAS111641-17-9
Molecular FormulaC16H26N6
Molecular Weight302.42 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCNCC4
InChIInChI=1S/C16H26N6/c1-2-8-20(7-1)14-13-15(21-11-5-17-6-12-21)19-16(18-14)22-9-3-4-10-22/h13,17H,1-12H2
InChIKeyXTPTVAPEXHUUDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (CAS 111641-17-9): Core Scaffold for Inflammatory Caspase Inhibitors and Lazaroid Building Blocks


4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine is a C2-symmetric triaminopyrimidine in which a central pyrimidine ring is substituted at positions 2 and 6 with pyrrolidine groups and at position 4 with an unsubstituted piperazine. With a free secondary amine on the piperazine ring, this compound is the universal starting scaffold for two therapeutically distinct series: (i) non‑competitive, pan‑selective inhibitors of inflammatory caspases‑1, ‑4 and ‑5 [1] and (ii) 21‑aminosteroid “lazaroid” antioxidants that inhibit iron‑dependent lipid peroxidation [2]. Its ChEMBL identifier is CHEMBL3905486 and the MDL number is MFCD00143210.

Why Generic Substitution of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (CAS 111641-17-9) Fails


Generic interchange with substituted analogs or regioisomeric variants of this scaffold is not scientifically valid. The unsubstituted piperazine nitrogen is the sole site for introducing aryl, alkyl, or steroid moieties; replacing 111641‑17‑9 with a pre‑substituted derivative eliminates the synthetic handle required for divergent library construction [1]. Furthermore, caspase‑inhibitory potency is exquisitely sensitive to the nature of the piperazine substituent: the unsubstituted parent exhibits a Ki of 207 nM against caspase‑4, whereas the ethylbenzene derivative CK‑1‑41 achieves a Ki of 8 nM—a 25‑fold difference [2]. Regioisomers such as 6‑piperazinyl‑2,4‑bis‑pyrrolidinylpyrimidine also show distinct reactivity and biological profiles, making regioisomeric purity a critical procurement specification [3].

Quantitative Differentiation Evidence for 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (CAS 111641-17-9) vs. Closest Analogs


Caspase-4 Inhibition Potency: Parent Scaffold (Ki 207 nM) vs. Lead Optimized CK-1-41 (Ki 8 nM)

In a direct comparison within the same assay platform, the unsubstituted parent compound 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine inhibited human recombinant caspase-4 with a Ki of 207 nM, while the ethylbenzene-substituted derivative CK-1-41 (BDBM50200547) achieved a Ki of 8 nM—representing an approximately 25-fold improvement in binding affinity [1][2]. Both values were determined using identical assay conditions (N-terminal His-tagged, DTT-activated caspase-4 expressed in E. coli, using Ac-LEVD-AMC substrate).

Inflammatory caspase Caspase-4 Triaminopyrimidine Inflammasome

Caspase-1 Inhibition: CK-1-41 (IC50 56 nM) vs. Second-Generation AE-2-48 (IC50 13 nM) – Benchmarking the Scaffold's SAR Range

Prior studies established CK-1-41 as a time-dependent, non-competitive inhibitor of caspase-1 with an IC50 of 31 ± 10 nM after 30 min incubation [1]. A follow‑up SAR campaign that synthesized additional analogs from the parent scaffold 111641‑17‑9 produced AE‑2‑48 (ethylene‑linked 4‑trifluoromethylphenyl derivative) with an improved caspase‑1 IC50 of 13 nM, while AE‑2‑21 (methylene‑linked o‑tolyl) gave an IC50 of 18 nM [2]. All three compounds were built by functionalizing the same piperazine nitrogen of the parent scaffold.

Caspase-1 Triaminopyrimidine Allosteric inhibitor Autoinflammatory disease

Scaffold Multi-Target Pan-Selectivity: Inflammatory Caspase Profiling of the Parent vs. Substituted Analogs

The parent scaffold, when substituted at the piperazine nitrogen, yields pan‑selective inflammatory caspase inhibitors. CK‑1‑41 (BDBM50200547) exhibits Ki values of 8 nM (caspase‑4) and 16 nM (caspase‑5), with an IC50 of 21 nM (caspase‑4) and 56 nM (caspase‑1) [2][3]. In contrast, the unsubstituted parent displays only the caspase‑4 Ki of 207 nM, and no measurable pan‑activity across caspase‑1 and caspase‑5 at comparable concentrations [2]. Three analogs in the 2016 series achieved approximately 10‑fold selectivity for caspase‑5 over caspase‑1 and ‑4 [1].

Pan-caspase inhibitor Caspase-4 Caspase-5 Inflammasome

Lazaroid Building Block: Parent Scaffold as the Key Intermediate for U-83836E and U-74389G

The parent scaffold 111641-17-9 is the central heterocyclic fragment of the lazaroid class of 21‑aminosteroid antioxidants. U‑83836E, synthesized by N‑alkylation of the scaffold's piperazine nitrogen with a chroman moiety, inhibits iron‑dependent lipid peroxidation with an IC50 of 1.5 μM and exhibits neuroprotective activity in rodent models [1]. U‑74389G (des‑methyl tirilazad), built by coupling the same piperazine nitrogen of 111641‑17‑9 to a steroid backbone, inhibits lipid peroxidation with comparable potency and has been evaluated in ischemia‑reperfusion injury models. The unsubstituted parent scaffold thus gates access to this entire chemotype.

Lipid peroxidation Lazaroid Neuroprotection 21-Aminosteroid

Regioisomeric Identity: 4-Piperazinyl-2,6-dipyrrolidinyl vs. 6-Piperazinyl-2,4-dipyrrolidinyl Pyrimidine

The target compound (4‑piperazinyl‑2,6‑dipyrrolidinylpyrimidine) must be distinguished from its regioisomer (6‑piperazinyl‑2,4‑dipyrrolidinylpyrimidine), which arises from alternative substitution sequences on 2,4,6‑trichloropyrimidine. A chromatography‑free process yielding isomerically pure 6‑piperazinyl‑2,4‑bis‑pyrrolidinylpyrimidine has been reported, highlighting that both regioisomers are synthetically accessible and must be analytically discriminated [1]. The CAS number 111641‑17‑9 unambiguously identifies the 4‑piperazinyl‑2,6‑dipyrrolidinyl regioisomer, with the InChI Key XTPTVAPEXHUUDR‑UHFFFAOYSA‑N.

Regioisomer Synthetic intermediate Chromatography-free purification Isomeric purity

Scaffold Inherent Activity vs. Optimized Analogs: Caspase-5 Inhibition as a Differentiator

The Kent et al. 2016 series identified that variation of the N‑aryl substituent on the piperazine ring tunes selectivity among the inflammatory caspases. While the parent scaffold (111641‑17‑9) shows only caspase‑4 inhibition (Ki 207 nM), specific analogs achieved nearly 10‑fold selectivity for caspase‑5 over caspase‑1 and caspase‑4 [1]. CK‑1‑41 displays a caspase‑5 Ki of 16 nM [2], confirming that the caspase‑5 activity is an emergent property of appropriate N‑substitution. No caspase‑5 inhibition data have been reported for the unsubstituted parent compound.

Caspase-5 Selectivity Inflammatory caspase Non-competitive inhibition

Procurement-Driven Application Scenarios for 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (CAS 111641-17-9)


Divergent Synthesis of Pan-Selective Inflammatory Caspase Inhibitors for Inflammasome Research

Laboratories investigating NLRP3/ASC/caspase‑1‑driven inflammation can use 111641‑17‑9 as the universal starting scaffold for synthesizing triaminopyrimidine libraries. N‑functionalization with aryl, alkyl, or heterocyclic groups yields non‑competitive, time‑dependent inhibitors spanning IC50 values from 13 to 200 nM against caspase‑1 [3]. The scaffold's free piperazine amine permits late‑stage diversification, enabling rapid SAR exploration without de novo core synthesis. This compound is the direct synthetic precursor to CK‑1‑41 and the AE‑series of optimized caspase‑1 inhibitors.

Synthesis of Lazaroid Antioxidants (U‑83836E, U‑74389G, Tirilazad) for Neuroprotection and Ischemia‑Reperfusion Studies

The piperazine nitrogen of 111641‑17‑9 is the conjugation site for attaching either the chroman head group (U‑83836E) or the 21‑aminosteroid backbone (U‑74389G, Tirilazad) [2]. These lazaroids inhibit iron‑dependent lipid peroxidation with IC50 values as low as 1.5 μM and have demonstrated neuroprotective efficacy in rodent models of head injury, spinal cord ischemia, and diabetic neuropathy. Procurement of the parent scaffold in high purity (≥95%, as supplied commercially ) is essential for reproducible lazaroid synthesis.

Structure–Activity Relationship (SAR) Platform for Allosteric Caspase‑1/4/5 Inhibitor Discovery

The Kent 2016 scaffold has been validated across two independent SAR campaigns (2016 and 2024) as a privileged chemotype for allosteric, non‑competitive caspase inhibition [1][3]. The parent compound 111641‑17‑9 serves as the negative control (Ki 207 nM against caspase‑4) against which every new N‑substituted analog is benchmarked. Its commercial availability at defined purity (≥95%) from vendors such as AKSci enables standardized, reproducible SAR workflows across laboratories.

Chemical Probe Development Targeting Inflammatory Caspase‑5 with Subtype Selectivity

The 2016 publication disclosed analogs with approximately 10‑fold selectivity for caspase‑5 over caspase‑1 and caspase‑4 [1]. Since no selective caspase‑5 small‑molecule probes were available prior to this scaffold, 111641‑17‑9 is the sole synthetic entry point for developing chemical biology tools that can dissect caspase‑5‑specific signaling in the non‑canonical inflammasome pathway. The free piperazine amine allows installation of affinity tags or fluorescent reporters alongside selectivity‑conferring aryl groups.

Quote Request

Request a Quote for 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.